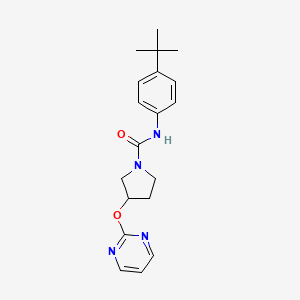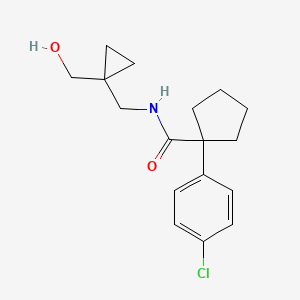
1-(4-chlorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C17H22ClNO2 and its molecular weight is 307.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding in Anticonvulsant Enaminones
Research has examined the crystal structures of anticonvulsant enaminones, highlighting the significance of hydrogen bonding and molecular conformations. These studies contribute to understanding the structural prerequisites for anticonvulsant activity, providing a foundation for the development of novel therapeutics (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Spectroscopic Properties of Thiourea Derivatives
Investigations into thiourea derivatives, including those related to chlorophenyl groups, have shown significant antibiofilm and antimicrobial properties. These findings suggest potential for developing new antimicrobial agents targeting resistant bacterial strains (Limban, Marutescu, & Chifiriuc, 2011).
Palladium(II)-Catalyzed Cyclopropanation
Studies on the cyclopropanation reactions catalyzed by palladium(II) compounds have contributed to synthetic organic chemistry by providing efficient methods for generating cyclopropane derivatives. Such reactions are crucial for the synthesis of various cyclic compounds with potential pharmaceutical applications (Tomilov, Kostitsyn, Shulishov, & Nefedov, 1990).
Metabolism of Procymidone Derivatives in Female Rats
Research on the metabolism of procymidone derivatives in rats has provided insights into the biotransformation and distribution of these compounds within biological systems. Understanding the metabolic pathways of such derivatives is essential for assessing their environmental impact and safety profiles (Tarui, Abe, Tomigahara, Kawamura, & Kaneko, 2009).
Degradation of Cyhalofop-butyl by Bacterial Strains
The study on the degradation of cyhalofop-butyl, an aryloxyphenoxy propanoate herbicide, by various bacterial strains isolated from rice field soil underscores the potential of bioremediation in managing pesticide residues. This research highlights the importance of microbial processes in the environmental detoxification of hazardous compounds (Nie, Hang, Cai, Xie, He, & Li, 2011).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO2/c18-14-5-3-13(4-6-14)17(7-1-2-8-17)15(21)19-11-16(12-20)9-10-16/h3-6,20H,1-2,7-12H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAOSYRBSOATRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3(CC3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
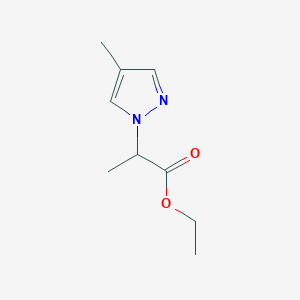
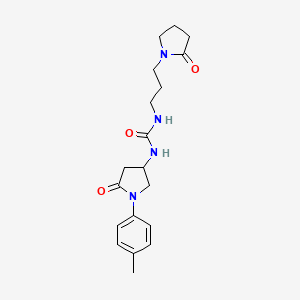
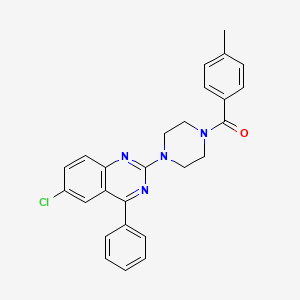
![N-(2,4-difluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2385179.png)
![N-(3-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2385181.png)
![2-methyl-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]propanamide](/img/structure/B2385182.png)
![4-methyl-2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B2385184.png)
![5-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2385186.png)
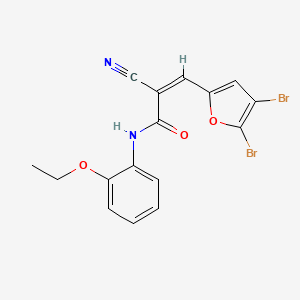
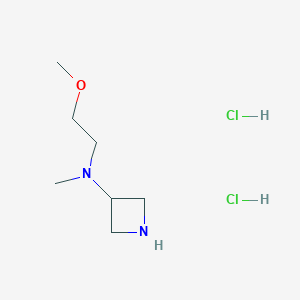
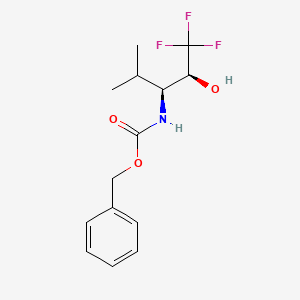
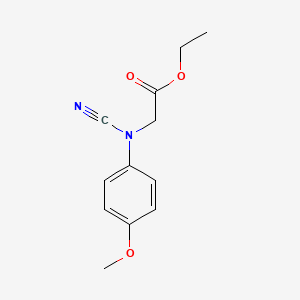
![ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B2385193.png)
